
4-Methyl-2-oxopentanoic acid
Overview
Description
4-Methyl-2-oxopentanoic acid (CAS: 816-66-0), also known as α-ketoisocaproic acid or ketoleucine, is a branched-chain α-keto acid derived from the transamination of L-leucine . Structurally, it consists of a five-carbon chain with a methyl group at the fourth carbon and a ketone group at the second position. It plays critical roles in metabolism, acting as a precursor for sterol biosynthesis in Leishmania species and as a substrate for enzymes like leucine dehydrogenase (LDH) and meso-diaminopimelate dehydrogenase (meso-DAPDH) .
This compound exhibits dual functionality as both a metabolite and a toxin. In mammalian systems, it modulates insulin secretion and skeletal muscle protein synthesis , but at elevated concentrations, it induces endoplasmic reticulum stress, lipid accumulation in adipocytes, and neurotoxicity via impaired mTOR/autophagy signaling . Its chemical behavior is influenced by hydration equilibria, with distinct pKa values for its hydrated (pKₐₕᵧ𝒹 ≈ 2.5) and non-hydrated (pKₐₒₓₒ ≈ 3.2) forms .
Preparation Methods
Chemical Synthesis Methods
Oxidation of L-Leucine
The oxidation of L-leucine represents a classical route to 4-methyl-2-oxopentanoic acid. This method employs strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. For example, L-leucine dissolved in sulfuric acid reacts with KMnO₄ at 60–80°C for 6–8 hours, yielding the target compound with approximately 70–75% efficiency . Challenges include overoxidation to shorter-chain acids and the need for rigorous pH control to prevent decarboxylation.
Reaction Conditions:
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Substrate: L-leucine (10–20% w/v)
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Oxidizing agent: KMnO₄ (1.2–1.5 molar equivalents)
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Temperature: 60–80°C
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Time: 6–8 hours
Ester Hydrolysis of 4-Methyl-2-oxopentanoate Derivatives
Industrial protocols often synthesize the methyl ester (CAS 3682-43-7) as an intermediate, followed by hydrolysis. A representative procedure involves refluxing methyl 4-methyl-2-oxopentanoate with aqueous HCl (2M) at 90°C for 4 hours, achieving >95% hydrolysis efficiency . This two-step process benefits from the ester’s stability during storage and transport.
Biotechnological Production
Enzymatic Deamination Using ω-Transaminases
ω-Transaminases from Burkholderia vietnamiensis G4 and Proteus vulgaris catalyze the deamination of L-leucine to this compound. The recombinant enzyme expressed in Escherichia coli BL21(DE3) operates optimally at pH 7.5 and 35°C, converting 13.1 g/L L-leucine to 12.7 g/L product in 20 hours (97.8% conversion) . Key advantages include enantioselectivity and avoidance of harsh reagents.
Optimized Parameters:
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Enzyme loading: 0.8 g/L whole-cell biocatalyst
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Substrate concentration: 13.1 g/L L-leucine
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Cofactor: Pyridoxal 5'-phosphate (0.1 mM)
Fed-Batch Whole-Cell Biotransformation
To mitigate substrate inhibition, fed-batch strategies deliver L-leucine incrementally. Adding 13.1 g/L leucine every 2 hours over 22 hours increased the final titer to 69.1 g/L, albeit with reduced conversion efficiency (50.3%) due to product inhibition . Dissolved oxygen levels >30% saturation are critical for maintaining cellular activity.
Comparative Analysis of Methods
Parameter | Chemical Oxidation | Enzymatic Deamination | Fed-Batch Biotransformation |
---|---|---|---|
Yield (%) | 70–75 | 97.8 | 50.3 (cumulative) |
Reaction Time (h) | 6–8 | 20 | 22 |
Byproducts | Succinic acid, CO₂ | Trace NH₃ | Residual L-leucine |
Scalability | Moderate | High | Industrial |
Environmental Impact | High (toxic waste) | Low | Low |
Industrial-Scale Production Considerations
Catalytic Efficiency and Cost
Enzymatic methods reduce raw material costs by 30–40% compared to chemical routes, primarily due to lower energy inputs and higher selectivity . However, enzyme production and purification contribute to 60% of operational expenses in biotechnological processes.
Downstream Processing
Crystallization from aqueous ethanol (40% v/v) at 4°C achieves 90–95% recovery of this compound. Impurities such as residual L-leucine are removed via activated carbon filtration .
Emerging Techniques and Innovations
Immobilized Enzyme Systems
Cross-linked enzyme aggregates (CLEAs) of ω-transaminases retain 80% activity after 10 reaction cycles, enhancing operational stability . Silica nanoparticle-immobilized systems further improve thermostability, enabling reactions at 45°C without activity loss.
Metabolic Engineering
Knockout of E. coli’s branched-chain amino acid transporters (e.g., livK) increases intracellular L-leucine availability, boosting KIC titers by 20% in engineered strains .
Chemical Reactions Analysis
Types of Reactions: Alpha-Ketoisocaproic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce various metabolites, such as isovaleryl-CoA.
Reduction: It can be reduced to form hydroxyisocaproic acid.
Transamination: It can participate in transamination reactions to form other amino acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Transamination: This reaction typically requires alpha-ketoglutarate and the enzyme branched-chain amino acid aminotransferase.
Major Products:
Oxidation: Isovaleryl-CoA
Reduction: Hydroxyisocaproic acid
Transamination: Glutamate and other amino acids
Scientific Research Applications
Metabolism and Insulin Secretion
One prominent application of 4-methyl-2-oxopentanoic acid is its role in stimulating insulin secretion from pancreatic islets. Studies have shown that it markedly enhances islet-cell respiration and promotes ketone-body formation, indicating its potential as a metabolic regulator .
Case Study: Pancreatic Islets
- Method : Radioactively labeled 4-methyl-2-oxopentanoate was administered to isolated pancreatic islets.
- Findings : The compound stimulated intracellular respiration and biosynthetic activity while facilitating the incorporation into various metabolic products like acetoacetate and L-leucine .
Muscle Protein Synthesis
This compound has been identified as a potent nutrient signal that enhances skeletal muscle protein synthesis. This property makes it valuable in nutritional biochemistry and sports science.
Data Table: Effects on Muscle Protein Synthesis
Dosage (μmol/kg/h) | Effect on Protein Synthesis | Reference |
---|---|---|
400 | Increased skeletal muscle protein synthesis and plasma leucine levels |
Lipid Metabolism and Insulin Resistance
The compound has been implicated in lipid metabolism, particularly in promoting lipid accumulation in preadipocytes, which can lead to insulin resistance.
Case Study: Preadipocyte Cells
- Cell Line : 3T3-L1 preadipocytes
- Treatment : Cells treated with varying concentrations (0–300 μM) for two days.
- Findings : Increased lipid accumulation and expression of lipogenic proteins such as SREBP1 and SCD1 were observed, indicating its role in adipogenesis .
Neurotoxic Effects
While this compound has beneficial applications, it also exhibits neurotoxic properties under certain conditions. It has been shown to increase endoplasmic reticulum stress and reactive species production in neuronal cells.
Data Table: Neurotoxic Effects
Concentration (mM) | Effect on Neuronal Cells | Reference |
---|---|---|
1–10 | Reduced metabolic ability; increased reactive species production |
Summary of Findings
The research surrounding this compound highlights its dual nature as both a beneficial metabolic enhancer and a potential neurotoxin. Its applications span various fields, including:
- Metabolic Regulation : Stimulation of insulin secretion and muscle protein synthesis.
- Lipid Metabolism : Influence on adipocyte differentiation and insulin resistance.
- Neurobiology : Insights into its neurotoxic effects on neuronal health.
Mechanism of Action
Alpha-Ketoisocaproic acid exerts its effects primarily through its role in amino acid metabolism. It is involved in the transamination process, where it acts as an intermediate in the conversion of leucine to other metabolites. This process is crucial for the production of energy and the synthesis of various biological molecules. The molecular targets include enzymes such as branched-chain amino acid aminotransferase and alpha-ketoglutarate .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Compounds:
- 3-Methyl-2-oxobutanoic acid (α-ketoisovaleric acid): Derived from valine.
- 3-Methyl-2-oxopentanoic acid (α-keto-β-methylvaleric acid): Derived from isoleucine.
- 2-Oxobutanoic acid (α-ketobutyric acid): Precursor for L-2-aminobutyric acid.
Table 1: Structural and Physicochemical Comparisons
Enzymatic Reactivity and Substrate Specificity
Leucine dehydrogenase (LDH) and meso-DAPDH exhibit distinct preferences for α-keto acids:
Table 2: Enzymatic Reductive Amination Efficiency
Substrate | Enzyme | Enantiomeric Excess (ee%) | Yield (%) | Reference |
---|---|---|---|---|
This compound | meso-DAPDH | 81 | 32 | |
3-Methyl-2-oxobutanoic acid | meso-DAPDH | 73 | 60 | |
Pyruvic acid | meso-DAPDH | 99 | 68 |
In contrast, α-aminotransferases require amino donors for catalysis, whereas LDH utilizes ammonia directly, enabling higher atom economy .
Metabolic Roles and Disease Associations
Table 3: Metabolic and Clinical Significance
- Species-Specific Metabolism: Leishmania major releases 10-fold more this compound than L. mexicana due to divergent sterol biosynthesis efficiency .
- Biotechnological Applications: Engineered E. coli strains convert this compound into odd-chain iso-fatty alcohols (e.g., 15-methyl-hexadecanol) via the LeuABCD operon .
Biological Activity
4-Methyl-2-oxopentanoic acid, also known as α-ketoisocaproic acid (α-KIC), is a branched-chain keto acid that serves as an important metabolite in the catabolism of the essential amino acid leucine. This compound has garnered attention due to its diverse biological activities, including its role as a neurotoxin and metabolic toxin, as well as its implications in metabolic disorders and muscle physiology.
This compound has the chemical formula and a CAS number of 816-66-0. It is produced during the degradation of leucine, primarily in muscle tissue, and is involved in various metabolic pathways. The compound can be metabolized into several products, including acetyl-CoA, isovaleryl-CoA, and L-leucine itself, depending on the enzymatic context within tissues such as the liver and pancreas .
Neurotoxicity and Metabolic Effects
Research indicates that this compound exhibits neurotoxic properties. It has been shown to increase endoplasmic reticulum (ER) stress, promote lipid accumulation in preadipocytes, and induce insulin resistance by impairing mTOR signaling and autophagy pathways . A study demonstrated that treatment with this compound increased lipid accumulation and expression of lipogenic proteins in 3T3-L1 preadipocytes in a concentration-dependent manner (0-300 μM) .
Additionally, it was observed that this compound reduced metabolic activity in HT-22 cells, leading to increased reactive species production in hippocampal neurons. This suggests a potential mechanism for its neurotoxic effects, likely through mitochondrial dysfunction .
Insulin Secretion and Muscle Protein Synthesis
Interestingly, this compound has been linked to enhanced insulin secretion. In isolated pancreatic islets, it stimulated respiration and ketone body formation while also promoting biosynthetic activity . Furthermore, studies have indicated that this compound can increase protein synthesis in skeletal muscle and plasma leucine levels when administered at specific doses (400 μmol/kg/h) .
Case Studies
- Maple Syrup Urine Disease : In patients with this genetic disorder, there is an accumulation of branched-chain keto acids including this compound due to a deficiency in branched-chain alpha-keto acid dehydrogenase. This accumulation leads to neurotoxicity characterized by symptoms such as irritability and lethargy .
- Diabetes Research : In models of insulin resistance, exposure to this compound has been shown to exacerbate metabolic dysfunctions by increasing ER stress markers and lipid accumulation within adipose tissues .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study | Findings | Concentration/Model |
---|---|---|
Tomera et al. (2022) | Increased lipid accumulation; impaired mTOR signaling | 0–300 μM in preadipocytes |
Park et al. (2022) | Stimulated insulin secretion; enhanced biosynthetic activity | ICV administration at 10 mmol/L |
Research on HT-22 cells | Reduced metabolic ability; increased reactive species production | 1–10 mM concentration |
Pancreatic islet study | Enhanced respiration; ketone body formation | Concentration-dependent uptake |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4-methyl-2-oxopentanoic acid in laboratory settings?
The compound is typically synthesized via base-catalyzed saponification of lactones or through coupling reactions using reagents like HBTU and N,N-diisopropylethylamine. For example, α-ketoisocaproyl-N-acetylcysteamine thioester is synthesized by reacting this compound with N-acetylcysteamine in DMF . Purity validation requires nuclear magnetic resonance (NMR) and electrospray ionization mass spectrometry (ESI-MS) .
Q. What solvent systems and storage conditions are optimal for this compound in experimental workflows?
The compound is soluble in DMSO and aqueous alkaline solutions. For short-term storage (1 month), keep at -20°C; for long-term stability (6 months), store at -80°C in amber vials to prevent photodegradation . Sodium salt derivatives (e.g., sodium hydrate) are water-soluble and stable at 2–8°C .
Q. How can researchers quantify this compound in biological samples using chromatographic methods?
Reverse-phase HPLC with UV detection is standard. A validated method involves dissolving samples in 0.2 M NaOH, separating on a C18 column, and detecting at retention times of 16.7 min (free acid) or 13–24.7 min (derivatives). Area normalization ensures purity assessment . For metabolomics, LC-MS with ZICpHILIC columns improves resolution of polar metabolites .
Advanced Research Questions
Q. How to design experiments investigating this compound’s neurotoxic effects in neuronal models?
Use primary neuronal cultures or astrocyte-neuron co-cultures to mimic in vivo interactions. Treat cells with physiologically relevant concentrations (10–100 µM) and measure apoptosis markers (e.g., caspase-3) or mitochondrial dysfunction (e.g., ATP levels). Include α-ketoglutarate dehydrogenase (OGDC) inhibitors as positive controls, as the compound inhibits OXPHOS via OGDC . Validate results with isotopic tracing (e.g., ¹³C-labeled substrates) to track metabolic flux .
Q. How to resolve contradictory data on this compound’s enzyme specificity in branched-chain amino acid metabolism?
While BCAT3 and BCAT6 enzymes process methionine-derived keto acids, PPDCAb decarboxylase shows no activity toward this compound . To address discrepancies:
- Perform kinetic assays (e.g., coupled optical tests) under varied substrate concentrations.
- Use structural modeling (e.g., X-ray crystallography of enzyme-ligand complexes) to identify active-site constraints .
- Compare Hill coefficients to detect cooperative binding in sigmoidal kinetics .
Q. What metabolomic workflows are recommended for tracking this compound in disease models?
Employ dual chromatography: HILIC for polar metabolites and reversed-phase LC for hydrophobic derivatives. Calibrate with internal standards (e.g., deuterated analogs) in extraction buffers (chloroform/methanol/water). Use MRM transitions in LC-MS/MS for quantification, with detection limits as low as 0.005 µmol/L . Cohort studies should stratify by metabolic disorder subtypes (e.g., type 2 diabetes vs. inborn errors of leucine metabolism) to correlate biomarker levels .
Q. How to validate this compound’s role in methionine-glucosinolate pathways in plants?
- Generate Arabidopsis BCAT3/BCAT4/BCAT6 knockout mutants and quantify glucosinolates via LC-MS.
- Supplement mutants with this compound and monitor rescue phenotypes.
- Use ¹⁵N-labeled methionine to trace nitrogen incorporation into specialized metabolites .
Q. Methodological Notes
- Contradiction Management : Cross-validate enzyme activity data using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorometric kits) .
- Data Reproducibility : Adhere to Beilstein Journal guidelines: report experimental details in supplements, include ≥5 replicates for novel compounds, and cite prior synthesis protocols .
- Ethical Compliance : Use the compound strictly for in vitro or approved animal studies, as it is prohibited for human trials .
Properties
IUPAC Name |
4-methyl-2-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAJNAXTPSGJCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4502-00-5 (hydrochloride salt), 51828-95-6 (calcium salt) | |
Record name | alpha-Ketoisocaproic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6061157 | |
Record name | alpha-Ketoisocaproic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Pale yellow liquid; fruity aroma | |
Record name | Ketoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-Methyl-2-oxopentanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/454/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
32 mg/mL, Soluble in water, Soluble (in ethanol) | |
Record name | Ketoleucine | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 4-Methyl-2-oxopentanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/454/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.053-1.058 | |
Record name | 4-Methyl-2-oxopentanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/454/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
816-66-0 | |
Record name | 4-Methyl-2-oxovaleric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=816-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Ketoisocaproic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Ketoisocaproic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03229 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pentanoic acid, 4-methyl-2-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | alpha-Ketoisocaproic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-oxovaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.304 | |
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Record name | .ALPHA.-KETOISOCAPROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUJ8AH400 | |
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Record name | Ketoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
8 - 10 °C | |
Record name | Ketoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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